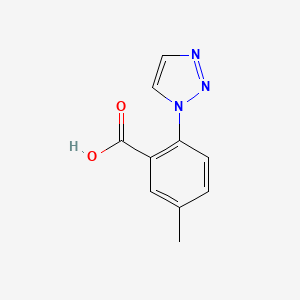

5-methyl-2-(1H-1,2,3-triazol-1-yl)benzoic acid

Description

Properties

IUPAC Name |

5-methyl-2-(triazol-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-7-2-3-9(8(6-7)10(14)15)13-5-4-11-12-13/h2-6H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWTWJXWEWOBHPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C=CN=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of 5-methyl-2-(1H-1,2,3-triazol-1-yl)benzoic acid

An In-Depth Technical Guide to the Synthesis of 5-methyl-2-(1H-1,2,3-triazol-1-yl)benzoic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing this compound, a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. The document details two primary, field-proven synthetic routes: Copper-Catalyzed N-Arylation and the regioselective Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Each section offers a deep dive into the reaction principles, step-by-step experimental protocols, and a critical analysis of the advantages and limitations of each approach. The guide is structured to provide not only procedural instructions but also the underlying chemical logic, enabling researchers to make informed decisions in their synthetic strategy.

Introduction and Strategic Importance

This compound is a valuable heterocyclic building block. The unique arrangement of a benzoic acid ortho to a 1,2,3-triazole ring system offers a versatile scaffold for constructing complex molecular architectures. While its regioisomer, 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid, is widely recognized as a key intermediate in the synthesis of the insomnia therapeutic Suvorexant, the 1H-1-yl isomer is also of critical importance, often studied as a related impurity or a distinct pharmacophore in its own right.[1][2][3] Understanding its synthesis is crucial for drug discovery programs and for the development of robust analytical standards in pharmaceutical manufacturing.

This guide will explore the two most prevalent strategies for the synthesis of this target molecule, providing the technical depth required for practical laboratory application.

Retrosynthetic Analysis and Strategic Overview

A retrosynthetic analysis reveals two logical disconnections for the target molecule, forming the basis of our two primary synthetic strategies.

Caption: Retrosynthetic pathways for the target molecule.

-

Strategy A (N-Arylation): Involves the direct coupling of a pre-functionalized benzoic acid derivative with the 1,2,3-triazole heterocycle. This is typically achieved via a copper-catalyzed Ullmann-type reaction.

-

Strategy B (Triazole Formation): Involves constructing the triazole ring directly onto the benzoic acid scaffold. The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is the premier method for this approach due to its high efficiency and regioselectivity.[4]

Methodology I: Copper-Catalyzed N-Arylation

This strategy relies on the formation of a carbon-nitrogen bond between the benzoic acid ring and the N1 position of the triazole. While conceptually straightforward, this approach is often hampered by a significant challenge: regioselectivity.

Principle and Mechanistic Insight

The Ullmann condensation is a classic copper-catalyzed cross-coupling reaction. In this context, a 2-halobenzoic acid (typically iodo or bromo for higher reactivity) couples with 1,2,3-triazole. The reaction is typically performed at elevated temperatures in the presence of a copper(I) source and a base. The primary drawback is that 1,2,3-triazole can be N-arylated at either the N1 or N2 positions, leading to a mixture of regioisomers which can be difficult to separate.[5] The ratio of these isomers is often influenced by the specific ligand, base, and solvent system employed.

Precursor Synthesis: 2-Iodo-5-methylbenzoic Acid

The key starting material, 2-iodo-5-methylbenzoic acid, is readily prepared from the commercially available 2-amino-5-methylbenzoic acid via a Sandmeyer-type reaction.

Experimental Protocol: Synthesis of 2-Iodo-5-methylbenzoic Acid [6][7]

-

Diazotization: Suspend 2-amino-5-methylbenzoic acid (1.0 eq) in a mixture of water and concentrated HCl at 0 °C. Add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30-60 minutes at 0 °C.

-

Iodination: In a separate flask, dissolve potassium iodide (KI) (1.5 eq) in water. Slowly add the cold diazonium salt solution to the KI solution. Effervescence (N₂ gas) will be observed.

-

Work-up: Allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure complete decomposition of the diazonium salt. Cool the mixture and decolorize by adding a small amount of sodium thiosulfate (Na₂S₂O₃) solution.

-

Isolation: The solid product, 2-iodo-5-methylbenzoic acid, is collected by vacuum filtration, washed with cold water, and can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

N-Arylation Protocol

The following protocol is a representative procedure for the copper-catalyzed coupling reaction.

| Reagent/Parameter | Condition | Purpose |

| Starting Material | 2-Iodo-5-methylbenzoic acid | Aryl halide source |

| Reagent | 1H-1,2,3-Triazole | Nucleophile |

| Catalyst | Copper(I) Iodide (CuI) | Active catalyst for C-N coupling |

| Ligand | (1R,2R)-N,N'-Dimethylcyclohexane-1,2-diamine | Accelerates reaction and improves solubility |

| Base | Cesium Carbonate (Cs₂CO₃) or K₂CO₃ | Activates the triazole nucleophile |

| Solvent | N,N-Dimethylformamide (DMF) or Dioxane | High-boiling polar aprotic solvent |

| Temperature | 100-120 °C | Provides activation energy for the reaction |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the Cu(I) catalyst |

Experimental Protocol: N-Arylation [3][8]

-

Setup: To an oven-dried flask under an inert atmosphere, add 2-iodo-5-methylbenzoic acid (1.0 eq), 1H-1,2,3-triazole (2.5 eq), cesium carbonate (1.8 eq), and copper(I) iodide (0.1 eq).

-

Reagent Addition: Add anhydrous DMF, followed by (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine (0.18 eq).

-

Reaction: Heat the reaction mixture to 100 °C and stir for 4-8 hours, monitoring by TLC or LC-MS.

-

Work-up: Cool the mixture to room temperature, dilute with water, and acidify to pH 2-3 with HCl. This will precipitate the product and its isomer.

-

Extraction & Purification: Extract the aqueous phase with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting mixture of 1-yl and 2-yl isomers requires careful purification, typically by column chromatography or fractional crystallization, which can be challenging and lead to reduced yields of the desired isomer.

Methodology II: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This modern approach builds the triazole ring directly onto the aromatic core, offering a highly efficient and, most importantly, regioselective route to the desired 1H-1-yl isomer. This reaction is a cornerstone of "click chemistry," a concept introduced by K. Barry Sharpless.[9]

Principle and Mechanistic Insight

The thermal Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is often slow and produces a mixture of 1,4- and 1,5-regioisomers.[10] The introduction of a copper(I) catalyst dramatically accelerates the reaction and, for terminal alkynes, provides exquisite control, yielding almost exclusively the 1,4-disubstituted triazole product. The catalytic cycle involves the formation of a copper-acetylide intermediate which then reacts with the azide, proceeding through a six-membered copper metallacycle to furnish the triazole product upon protonolysis. This regioselectivity is the key advantage of this method.

Caption: Workflow for the CuAAC synthesis route.

Step 1: Synthesis of 2-Azido-5-methylbenzoic Acid

The crucial azide intermediate is synthesized from 2-amino-5-methylbenzoic acid. This process involves the same initial diazotization step as in the Sandmeyer reaction, but the diazonium intermediate is trapped with an azide source.

Experimental Protocol: Synthesis of 2-Azido-5-methylbenzoic Acid

-

Diazotization: Suspend 2-amino-5-methylbenzoic acid (1.0 eq) in dilute HCl at 0 °C. Add a solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise, keeping the temperature below 5 °C.

-

Azidation: In a separate flask, prepare a solution of sodium azide (NaN₃) (1.2 eq) in water. CAUTION: Sodium azide is highly toxic and can form explosive heavy metal azides.

-

Reaction: Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will occur. Stir at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

-

Isolation: Acidify the mixture with HCl to precipitate the product. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude 2-azido-5-methylbenzoic acid is often of sufficient purity to be used directly in the next step.

Step 2: CuAAC Protocol

The final cycloaddition step couples the aryl azide with an acetylene source.

| Reagent/Parameter | Condition | Purpose |

| Starting Material | 2-Azido-5-methylbenzoic acid | 1,3-Dipole source |

| Reagent | Acetylene Source (e.g., Calcium Carbide) | Dipolarophile |

| Catalyst System | CuSO₄·5H₂O / Sodium Ascorbate | In situ generation of active Cu(I) catalyst |

| Solvent | t-BuOH / H₂O (1:1) or DMF/H₂O | Common solvent system for CuAAC |

| Temperature | Room Temperature | Mild conditions are a hallmark of CuAAC |

Experimental Protocol: CuAAC Reaction [11]

-

Setup: In a flask, dissolve 2-azido-5-methylbenzoic acid (1.0 eq) in a 1:1 mixture of t-butanol and water.

-

Acetylene Source: Add calcium carbide (CaC₂) (2.0 eq) to the solution. This will slowly generate acetylene gas in situ. Alternatively, acetylene gas can be bubbled through the solution.

-

Catalyst Addition: Add sodium ascorbate (0.2 eq) as a freshly prepared aqueous solution, followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq), also as an aqueous solution. The solution should turn a yellow-green color.

-

Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by the disappearance of the azide starting material (TLC or LC-MS).

-

Work-up and Isolation: Upon completion, acidify the reaction mixture with dilute HCl to a pH of ~2. This will precipitate the final product. Collect the solid by filtration, wash with water, and dry. The product can be further purified by recrystallization from ethanol or a similar solvent to yield the pure this compound.

Purification and Analytical Characterization

Purification is typically achieved via recrystallization. The product's identity and purity should be confirmed using standard analytical techniques.

-

¹H NMR: The spectrum for the 1-yl isomer is expected to show two distinct singlets for the triazole protons, in contrast to the single, more deshielded singlet for the two equivalent protons in the C₂-symmetric 2-yl isomer.[8] The aromatic protons and the methyl group will appear in their expected regions.

-

¹³C NMR: The number and chemical shifts of the carbon signals will confirm the structure.

-

Mass Spectrometry (MS): ESI-MS should show the correct molecular ion peak ([M-H]⁻ at m/z 202.1 for the negative ion mode).[8]

-

Infrared (IR) Spectroscopy: Characteristic peaks for the carboxylic acid O-H and C=O stretches, as well as aromatic C-H and C=C stretches, will be present.

Conclusion and Recommendation

Both N-arylation and CuAAC are viable synthetic routes to this compound.

-

The Copper-Catalyzed N-Arylation method is direct but fundamentally flawed by its lack of regioselectivity, necessitating a potentially difficult and low-yielding purification step to isolate the desired 1-yl isomer from its 2-yl counterpart.

-

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) route, while one step longer, offers unparalleled control over the regiochemical outcome. The mild reaction conditions, high yields, and formation of a single, desired isomer make it the superior and recommended strategy for the unambiguous and efficient in a research or drug development setting.

This guide provides the foundational knowledge and practical protocols for scientists to successfully synthesize this valuable compound, enabling further exploration in medicinal chemistry and materials science.

References

- Vertex AI Search Grounding API. (n.d.). Exploring 5-Methyl-2-(2H-1,2,3-triazol-2-yl)

-

ResearchGate. (n.d.). Synthetic routes to triazole benzoic acid compounds 1–17. Retrieved January 4, 2026, from [Link]

-

Request PDF. (n.d.). Carboxylic Acid-Promoted Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. Retrieved January 4, 2026, from [Link]

-

MDPI. (n.d.). Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. Retrieved January 4, 2026, from [Link]

- Google Patents. (n.d.). CN105294583A - Synthesizing method of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid.

-

ResearchGate. (n.d.). A click chemistry synthetic approach towards the synthesis of triazolyl 4-anilinoquinazolines 12a–i. Retrieved January 4, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved January 4, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 4, 2026, from [Link]

-

PubMed. (2024). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. Retrieved January 4, 2026, from [Link]

-

Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved January 4, 2026, from [Link]

-

OUCI. (n.d.). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. Retrieved January 4, 2026, from [Link]

-

PubMed Central (PMC). (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Retrieved January 4, 2026, from [Link]

-

Google Patents. (n.d.). EP3619199B1 - Preparation of 2-([1][8][12]triazol-2-yl)-benzoic acid derivatives. Retrieved January 4, 2026, from

-

PubMed Central (PMC). (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved January 4, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-iodo-5-methyl-benzoic acid. Retrieved January 4, 2026, from [Link]

-

PubChem. (n.d.). 2-Amino-5-methylbenzoic acid. Retrieved January 4, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | C10H9N3O2 | CID 58398973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. EP3619199B1 - Preparation of 2-([1,2,3]triazol-2-yl)-benzoic acid derivatives - Google Patents [patents.google.com]

- 6. 2-IODO-5-METHYLBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 9. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 10. Click Chemistry [organic-chemistry.org]

- 11. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to the Physicochemical Properties of 5-methyl-2-(1H-1,2,3-triazol-1-yl)benzoic acid

Introduction: Unveiling a Molecule of Pharmaceutical Significance

In the landscape of modern drug development, a profound understanding of a molecule's physicochemical properties is not merely academic; it is the cornerstone of rational drug design and successful therapeutic outcomes. These intrinsic characteristics govern a compound's absorption, distribution, metabolism, and excretion (ADME), ultimately dictating its efficacy and safety profile.[1][2][3][4] This guide provides an in-depth technical exploration of 5-methyl-2-(1H-1,2,3-triazol-1-yl)benzoic acid, a molecule of significant interest to researchers and drug development professionals. This compound is a known process-related impurity of Suvorexant, a dual orexin receptor antagonist.[5] A comprehensive analysis of its properties is crucial for quality control, formulation development, and a deeper understanding of its potential biological interactions.

This document moves beyond a simple recitation of data points. As a Senior Application Scientist, the aim is to provide a holistic and practical perspective, elucidating the "why" behind the "what." We will delve into the core physicochemical parameters, present methodologies for their determination with an emphasis on the underlying scientific principles, and discuss the implications of these properties within the context of pharmaceutical sciences.

Core Physicochemical Profile: A Tale of Two Isomers

A critical aspect of characterizing 5-methyl-2-(triazol-yl)benzoic acid is the positional isomerism of the triazole ring. The point of attachment of the benzoic acid moiety to the triazole ring significantly influences the molecule's overall properties. The two key isomers are this compound and 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid. While both share the same molecular formula and weight, their spatial arrangement and electronic distribution differ, leading to distinct physicochemical behaviors.

For the target compound of this guide, This compound , comprehensive experimental data is not extensively available in the public domain, a common challenge with drug impurities. However, we can compile its computed properties and compare them with the available experimental data for its regioisomer, 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid , to draw valuable insights.

| Property | This compound | 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid |

| Molecular Formula | C₁₀H₉N₃O₂[5][6] | C₁₀H₉N₃O₂[4][7][8] |

| Molecular Weight | 203.20 g/mol [5][6] | 203.20 g/mol [4][7][8] |

| Melting Point | No experimental data available | 173-177 °C[8], 172.6 - 175.3 °C[9] |

| Calculated XLogP3 | 1.2[5] | Not available |

| Aqueous Solubility | No experimental data available | No quantitative data available |

| pKa | No experimental data available | No experimental data available |

Note: The calculated XLogP3 value suggests that this compound has a moderate degree of lipophilicity.

Spectroscopic Characterization: The Molecular Fingerprint

For 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid:

-

¹H NMR (CD₃OD, 600 MHz) δ (ppm): 7.88 (s, 2H), 7.66 (d, 1H), 7.59 (d, J=8.2 Hz, 1H), 7.50-7.48 (dd, J=8.1 Hz, 1.1 Hz, 1H), 2.45 (s, 3H)[4]

-

¹³C NMR (CD₃OD, 151MHz) δ (ppm): 169.8, 140.7, 137.5, 136.7, 133.5, 131.5, 129.3, 126.0, 21.0[4]

-

Mass Spectrum (ESI, negative ion) m/z: 202.1 [M-H]⁻[4]

These data confirm the presence of the aromatic protons of the benzoic acid and triazole rings, the methyl group, and the overall molecular structure.

Experimental Determination of Physicochemical Properties: A Practical Guide

For researchers aiming to experimentally determine the physicochemical properties of this compound or similar compounds, the following protocols provide a robust framework.

Melting Point Determination

The melting point is a fundamental indicator of a compound's purity. For a pure crystalline solid, the melting range is typically narrow.

Protocol:

-

Sample Preparation: A small amount of the dry, crystalline compound is packed into a capillary tube.

-

Apparatus: A calibrated melting point apparatus is used.

-

Heating: The sample is heated at a controlled rate.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal melts are recorded.

Caption: Workflow for Melting Point Determination.

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's bioavailability.

Protocol: Shake-Flask Method

-

Equilibration: An excess amount of the solid compound is added to a known volume of purified water in a sealed container.

-

Agitation: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to settle, or is centrifuged, to separate the solid from the saturated solution.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

Caption: Shake-Flask Method for Solubility Determination.

pKa Determination

The acid dissociation constant (pKa) is crucial for predicting a compound's ionization state at different pH values, which affects its solubility, permeability, and receptor binding. Given the presence of a carboxylic acid group, this compound is expected to be acidic.

Protocol: Potentiometric Titration

-

Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water-methanol mixture).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored using a calibrated pH meter.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

Caption: Potentiometric Titration for pKa Determination.

Implications for Drug Development: Connecting Properties to Performance

The physicochemical properties of this compound, even when estimated, provide valuable insights into its potential behavior as a drug substance or impurity.

-

Solubility and Dissolution: The presence of both a lipophilic methyl-substituted benzene ring and a more polar triazole and carboxylic acid moiety suggests that its solubility will be pH-dependent. At lower pH (e.g., in the stomach), the carboxylic acid will be protonated and less soluble in aqueous media. As the pH increases (e.g., in the intestine), the carboxylic acid will deprotonate to the more soluble carboxylate form. This pH-dependent solubility is a critical consideration for oral drug formulation.

-

Lipophilicity and Permeability: The calculated XLogP3 of 1.2 indicates a balanced lipophilicity. This is generally favorable for oral drug candidates, as a certain degree of lipophilicity is required to permeate biological membranes, while excessive lipophilicity can lead to poor aqueous solubility and increased metabolic clearance.

-

Ionization (pKa): The acidic pKa of the carboxylic acid group will significantly influence the compound's charge at physiological pH (around 7.4). At this pH, the carboxylic acid will be predominantly in its ionized (carboxylate) form, which will enhance its aqueous solubility but may reduce its ability to cross cell membranes via passive diffusion.

Caption: Interplay of Physicochemical Properties and Drug Performance.

Conclusion: A Foundation for Further Investigation

This technical guide has provided a comprehensive overview of the known and predicted physicochemical properties of this compound. While a complete experimental dataset for this specific isomer remains to be fully elucidated in publicly accessible literature, this document equips researchers with the foundational knowledge and practical methodologies to pursue such investigations. A thorough understanding and experimental determination of these properties are paramount for any further development or risk assessment involving this molecule. The interplay of its acidic nature, moderate lipophilicity, and isomeric form underscores the intricate relationship between chemical structure and biological destiny.

References

- Di, L., & Kerns, E. H. (2016).

- Gleeson, M. P., Hersey, A., & Montanari, D. (2011). Probing the limits of "drug-likeness". Journal of Medicinal Chemistry, 54(17), 5903–5915.

- Hughes, J. D., Blagg, J., Price, D. A., Bailey, S., DeCrescenzo, G. A., Devraj, R. V., ... & Waring, M. J. (2008). Physiochemical drug properties associated with in vivo safety risk. Bioorganic & Medicinal Chemistry Letters, 18(17), 4872–4875.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

GSRI. (n.d.). This compound. Retrieved from [Link]

-

LookChem. (n.d.). 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). Suvorexant Impurity 13. Retrieved from [Link]

-

ChemWhat. (n.d.). This compound CAS#: 1149352-55-5. Retrieved from [Link]

-

GSRS. (n.d.). This compound. Retrieved from [Link]

-

ChemWhat. (n.d.). Suvorexant Impurity 13 CAS#: N/A. Retrieved from [Link]

-

ResearchGate. (n.d.). Characterization of Five Oxidative Degradation Impurities and One Process Impurity of Suvorexant Drug Substance by LC-MS/MS,HR-MS and 1D, 2D NMR. Retrieved from [Link]

-

PubChem. (n.d.). 4-(1H-1,2,3-triazol-1-yl)benzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). Triazole-benzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Physicochemical properties of 1,2,3-triazole derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic routes to triazole benzoic acid compounds 1–17. Retrieved from [Link]

-

SSERC. (n.d.). Melting point of Benzoic Acid. Retrieved from [Link]

-

Chair of Analytical Chemistry. (2023, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

-

Ovidius University Annals of Chemistry. (n.d.). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empir. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). Retrieved from [Link]

-

SpectraBase. (n.d.). benzoic acid, 4-[[[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl]amino]-, methyl ester [FTIR]. Retrieved from [Link]

-

MDPI. (n.d.). 3-[(1H-Benzo[d][1][2][3]triazol-1-yl)oxy]propyl 9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)icosahydro-3aH-cyclopenta[a]chrysene-3a-carboxylate. Retrieved from [Link]

-

PubMed Central. (2023, October 30). Optimized synthesis of suvorexant and determination of eight residual solvents by headspace gas chromatography. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemwhat.com [chemwhat.com]

- 3. academic.oup.com [academic.oup.com]

- 4. 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. This compound | C10H9N3O2 | CID 58398973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. labproinc.com [labproinc.com]

- 8. chemimpex.com [chemimpex.com]

- 9. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5-methyl-2-(1H-1,2,3-triazol-1-yl)benzoic acid

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-methyl-2-(1H-1,2,3-triazol-1-yl)benzoic acid, a key intermediate in synthetic organic chemistry. In the absence of directly published experimental spectra for this specific isomer, this document presents a detailed, predicted spectral analysis. This prediction is meticulously constructed based on established NMR principles and comparative data from the closely related 2H-1,2,3-triazol-2-yl isomer and other relevant substituted benzoic acids and triazole derivatives. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the structural elucidation and quality control of this compound.

Introduction: The Structural Significance of this compound

This compound, with the chemical formula C₁₀H₉N₃O₂, is a multifaceted molecule that serves as a valuable building block in the synthesis of more complex chemical entities, particularly in the pharmaceutical industry[1][2]. The molecule's architecture, featuring a substituted benzoic acid ring linked to a 1,2,3-triazole moiety, presents a unique electronic environment. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous confirmation of its structure, providing detailed information about the carbon and hydrogen framework.

This guide delves into the predicted ¹H and ¹³C NMR spectra of the 1H-1,2,3-triazol-1-yl isomer. The analysis is grounded in fundamental NMR theory, including chemical shift principles, spin-spin coupling, and the influence of substituent effects on aromatic systems. By understanding the predicted spectral characteristics, researchers can confidently identify and characterize this compound in their synthetic endeavors.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is anticipated to display a series of distinct signals corresponding to the aromatic protons of the benzoic acid ring, the protons of the triazole ring, the methyl group protons, and the acidic proton of the carboxylic acid. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| COOH | ~11.0 - 13.0 | broad singlet | - |

| H-4' (Triazole) | ~8.20 | doublet | ~1.0 |

| H-5' (Triazole) | ~7.80 | doublet | ~1.0 |

| H-6 (Benzoic Acid) | ~7.95 | doublet | ~2.0 |

| H-4 (Benzoic Acid) | ~7.60 | doublet of doublets | ~8.0, 2.0 |

| H-3 (Benzoic Acid) | ~7.45 | doublet | ~8.0 |

| CH₃ | ~2.40 | singlet | - |

Rationale for Predicted ¹H NMR Assignments

The predicted chemical shifts and coupling patterns are derived from the analysis of substituent effects on the benzene ring and the intrinsic electronic properties of the 1,2,3-triazole ring.

-

Carboxylic Acid Proton (COOH): The proton of the carboxylic acid is expected to appear as a broad singlet in the downfield region of the spectrum (11.0 - 13.0 ppm). This significant deshielding and broadness are characteristic features resulting from hydrogen bonding and rapid chemical exchange with residual water or other protic species in the solvent.

-

Triazole Protons (H-4' and H-5'): The two protons on the triazole ring are in distinct chemical environments. In the 1H-isomer, the proton at the 5'-position is adjacent to the point of attachment to the benzoic acid ring, while the 4'-proton is further away. This would lead to slightly different electronic environments and thus distinct chemical shifts. They are expected to show a small vicinal coupling.

-

Benzoic Acid Protons (H-3, H-4, H-6): The substitution pattern on the benzoic acid ring dictates the chemical shifts and coupling patterns of the aromatic protons.

-

H-6: This proton is ortho to the carboxylic acid group, a strongly electron-withdrawing group, leading to its downfield shift. It is expected to appear as a doublet due to coupling with H-4.

-

H-4: This proton is meta to the carboxylic acid and ortho to the methyl group. It will be split into a doublet of doublets by H-3 and H-6.

-

H-3: This proton is ortho to the triazole substituent and will be influenced by its electronic effects. It is expected to appear as a doublet due to coupling with H-4.

-

-

Methyl Protons (CH₃): The methyl group protons are attached to the aromatic ring and are expected to appear as a sharp singlet around 2.40 ppm, a typical region for aryl methyl groups.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. All unique carbon atoms in this compound will give rise to a distinct signal.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | ~168.0 |

| C-5' (Triazole) | ~135.0 |

| C-2 (Benzoic Acid) | ~138.0 |

| C-5 (Benzoic Acid) | ~140.0 |

| C-1 (Benzoic Acid) | ~130.0 |

| C-4' (Triazole) | ~125.0 |

| C-6 (Benzoic Acid) | ~132.0 |

| C-4 (Benzoic Acid) | ~134.0 |

| C-3 (Benzoic Acid) | ~128.0 |

| CH₃ | ~21.0 |

Rationale for Predicted ¹³C NMR Assignments

The chemical shifts in the ¹³C NMR spectrum are highly sensitive to the electronic environment of each carbon atom.

-

Carbonyl Carbon (C=O): The carbon of the carboxylic acid group is the most deshielded carbon in the molecule due to the strong electron-withdrawing effect of the two oxygen atoms. It is expected to resonate at approximately 168.0 ppm.

-

Aromatic and Triazole Carbons: The aromatic and triazole carbons are expected in the range of 125-140 ppm.

-

The carbons directly attached to the nitrogen of the triazole ring (C-2) and the methyl group (C-5) are expected to be significantly influenced by these substituents.

-

The quaternary carbons (C-1, C-2, and C-5) will generally have lower intensities compared to the protonated carbons.

-

The chemical shifts of the triazole carbons (C-4' and C-5') are based on typical values for 1,2,3-triazole derivatives[3][4][5].

-

-

Methyl Carbon (CH₃): The methyl carbon is the most shielded carbon and is expected to appear at a characteristic upfield chemical shift of around 21.0 ppm.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following experimental protocol is recommended:

Sample Preparation

-

Accurately weigh approximately 10-20 mg of the solid this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent can influence the chemical shifts, particularly for the acidic proton. DMSO-d₆ is often a good choice for carboxylic acids as it allows for the observation of the acidic proton.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

NMR Spectrometer and Parameters

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Temperature: 298 K.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width: 0-16 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

-

Temperature: 298 K.

-

Number of Scans: 1024 to 4096 scans, as ¹³C has a low natural abundance.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width: 0-220 ppm.

-

Data Processing

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum manually.

-

Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

-

Analyze the peak multiplicities and coupling constants in the ¹H NMR spectrum.

-

Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

Visualization of Molecular Structure and NMR Correlations

The following diagrams illustrate the molecular structure and the logical workflow for spectral analysis.

Caption: Molecular structure of this compound.

Caption: Workflow for NMR spectral analysis and reporting.

Conclusion

This technical guide provides a detailed, predicted ¹H and ¹³C NMR spectral analysis of this compound. The presented data, based on sound NMR principles and comparative analysis, serves as a valuable resource for the structural confirmation of this important synthetic intermediate. The outlined experimental protocol offers a standardized approach for acquiring high-quality NMR data, ensuring consistency and reliability in research and development settings. As with any predictive analysis, experimental verification is the ultimate standard for structural elucidation.

References

-

Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. The Journal of Physical Chemistry A. [Link][3][4]

-

Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. MDPI. [Link][5]

-

The 1H NMR chemical shifts (in CDCl3) for triazoles 1b– 5b and triazolide ILs 1c–5c. ResearchGate. [Link]

-

NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory. [Link]

-

The C-13 NMR spectrum of benzoic acid. Doc Brown's Chemistry. [Link][6]

-

Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry. [Link][7]

-

1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. Doc Brown's Chemistry. [Link][8]

Sources

- 1. This compound | C10H9N3O2 | CID 58398973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [cymitquimica.com]

- 3. Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

biological activity of triazole-containing benzoic acid derivatives

An In-Depth Technical Guide to the Biological Activity of Triazole-Containing Benzoic Acid Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Union of Privileged Scaffolds

In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents often involves the strategic combination of "privileged scaffolds"—molecular frameworks that are known to interact with a variety of biological targets. The 1,2,3- and 1,2,4-triazole rings are exemplary of such scaffolds, prized for their metabolic stability, capacity for hydrogen bonding, and dipole character.[1] Similarly, the benzoic acid moiety is a ubiquitous functional group in pharmaceuticals, offering a key interaction point with biological receptors.

This technical guide delves into the potent and diverse biological activities that emerge from the chemical union of triazole and benzoic acid moieties. By incorporating these two pharmacophores into a single molecular entity, researchers have successfully developed hybrid compounds with significant anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4][5] This document serves as a comprehensive resource for professionals in drug discovery, providing not only a summary of the key biological activities but also an in-depth look at the underlying mechanisms of action, structure-activity relationships (SAR), and the practical experimental protocols required for their evaluation.

Part 1: The Chemical Foundation - Synthesis Strategies

The efficacy of any biologically active compound is predicated on its efficient and reliable synthesis. The construction of triazole-containing benzoic acid derivatives can be achieved through several robust synthetic routes. The choice of a particular pathway is often dictated by the desired triazole isomer (1,2,3-triazole vs. 1,2,4-triazole) and the required substitution patterns.

A common approach for 1,2,4-triazoles involves the initial synthesis of a key intermediate, such as 4-amino-1,2,4-triazole, which can then be modified.[6] For instance, a multi-step reaction may begin with the condensation of an aminotriazole with a substituted acetophenone to form a Schiff base, which can then undergo further reactions to introduce diverse functionalities.[6] Another strategy involves reacting substituted benzoic acids with thiocarbohydrazide, followed by treatment with aldehydes to generate 1,2,4-triazole-3-thiol scaffolds.[3] The synthesis of 1,2,3-triazole derivatives often leverages the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction, though selective N2-substitution of the triazole ring presents a greater challenge and may require multi-step sequences using sterically hindered starting materials.[7]

Causality in Synthesis: The selection of a synthetic strategy is a critical decision driven by the need for regioselectivity and functional group tolerance. For example, using 4,5-dibromo-2H-1,2,3-triazole can provide sufficient steric hindrance to selectively achieve N2-arylation, a key step in synthesizing certain orexin antagonists.[7]

Generalized Synthesis Workflow

The following diagram illustrates a conceptual workflow for the synthesis and initial biological screening of novel triazole-containing benzoic acid derivatives.

Caption: Conceptual workflow from synthesis to biological evaluation.

Part 2: Anticancer Activity

The development of novel anticancer agents is a primary focus for researchers working with triazole-benzoic acid hybrids. These compounds have demonstrated potent cytotoxic effects against a range of human cancer cell lines, often with greater selectivity for cancer cells over normal cells compared to standard chemotherapeutics like doxorubicin.[2][8]

Mechanism of Action: The anticancer effects of these derivatives are multifaceted. One of the key mechanisms is the induction of apoptosis (programmed cell death).[9] Studies have shown that treatment with these compounds leads to characteristic morphological changes in cancer cells, such as chromatin condensation and nuclear fragmentation.[9] Flow cytometry analysis confirms this by showing an increase in the population of apoptotic cells.[9] Furthermore, some derivatives function as enzyme inhibitors, targeting pathways crucial for cancer cell proliferation. For example, certain compounds have been shown to inhibit Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, an enzyme often overactive in cancer.[10]

Structure-Activity Relationship (SAR): The cytotoxic potency is highly dependent on the nature and position of substituents on both the triazole and benzoic acid rings.

-

Electron-rich and isothiocyanate moieties incorporated into the 1,2,4-triazole scaffold have been shown to be beneficial for cytotoxic effects.[2]

-

The presence of a nitrobenzylidene moiety can also enhance antiproliferative activity.[2]

-

For EGFR inhibitors, specific substitutions on a benzene ring attached to the triazole core can lead to compounds with low IC50 values against liver cancer cells (Hep G2) and high selectivity.[10]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative triazole-benzoic acid derivatives against common cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Drug (Doxorubicin) IC50 (µM) | Reference |

| Compound 2 | MCF-7 (Breast) | 18.7 | 19.7 | [2][8] |

| Compound 14 | MCF-7 (Breast) | 15.6 | 19.7 | [2][8] |

| Compound 15 | HCT-116 (Colon) | 23.9 | 22.6 | [2] |

| Compound HB5 | Hep G2 (Liver) | 7.42 | - | [10] |

| Schiff Base [II] | MCF-7 (Breast) | 206.1 | - | [6] |

Experimental Protocol: MTT Cell Viability Assay

This protocol is a standard colorimetric assay for assessing the in vitro cytotoxic effects of novel compounds.[11][12]

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7) in 96-well plates at a density of 4 x 10³ to 5 x 10³ cells per well. Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO2 atmosphere.[12]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add the medium containing various concentrations of the compounds (e.g., 0.01 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.[12]

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[12]

-

Formazan Solubilization: Incubate the plate for 2-4 hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.[12] Afterwards, carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, using non-linear regression analysis.

Apoptosis Signaling Pathway

Caption: Simplified intrinsic apoptosis pathway induced by active compounds.

Part 3: Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action.[3] Triazole-containing benzoic acid derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against both bacteria and fungi.[3][13][14]

Spectrum of Activity: These compounds have demonstrated notable efficacy against Gram-positive bacteria, such as Staphylococcus aureus and Listeria monocytogenes, with some derivatives showing potency superior to the standard antibiotic ampicillin.[3][14][15] Antifungal activity has been observed against various plant pathogens like Rhizoctonia solani and human pathogens such as Microsporum gypseum.[3][13] However, activity against Gram-negative bacteria like Escherichia coli and certain fungi like Candida albicans is often limited or absent for some series of these compounds.[3]

Structure-Activity Relationship (SAR):

-

For antibacterial activity against S. aureus, the presence of chloro and fluoro substituents on a phenyl ring within the molecule has been shown to enhance potency.[3]

-

In the case of antifungal phenolic acid triazole derivatives, a methyl 4-(2-(1H-1,2,4-triazol-1-yl) ethoxy)benzoate structure showed better inhibition against Fusarium moniliforme than the standard drug carbendazim.[13]

Quantitative Data: Antimicrobial Activity

| Compound Type | Target Microorganism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) | Reference |

| 1,2,4-Triazole Schiff Base | Staphylococcus aureus | Varies (some > Streptomycin) | Streptomycin | - | [3] |

| 1,2,4-Triazole Schiff Base | Microsporum gypseum | Varies (some > Ketoconazole) | Ketoconazole | - | [3] |

| Benzimidazole derivative | Listeria monocytogenes | 15.62 | Ampicillin | 65 | [14][15] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is used to determine the minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[16][17]

-

Inoculum Preparation: Select several colonies of the test microorganism from a fresh agar plate and suspend them in sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[16] Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[16]

-

Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compound in a suitable broth (e.g., Mueller-Hinton Broth for bacteria). The concentration range should be sufficient to capture the MIC (e.g., 64 to 0.5 µg/mL).[16]

-

Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions.

-

Controls: Include a positive control (broth with inoculum and no compound), a negative control (broth only), and a reference antibiotic control (e.g., ampicillin).

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.[16]

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.[17] This can be confirmed by measuring the optical density with a plate reader.

Antimicrobial Screening Workflow

Caption: Stepwise workflow for identifying potent antimicrobial compounds.

Part 4: Antiviral Activity

Triazole-containing benzoic acid derivatives have also been investigated as potential antiviral agents, showing promising activity against significant human pathogens like the influenza virus.[4][18]

Mechanism of Action: A key target for anti-influenza drugs is the neuraminidase (NA) enzyme, which is crucial for the release of new virus particles from infected cells. A diethyl triazole benzoic acid derivative, NC-5, has been shown to inhibit the influenza A virus, including oseltamivir-resistant strains, in a dose-dependent manner.[4][18] The design rationale involves integrating a triazole substituent to enhance the inhibitory effect on NA, potentially by inserting into a cavity near the enzyme's active site.[4]

Quantitative Data: Anti-Influenza Activity

| Compound | Virus Strain | EC50 (µM) | Cytotoxicity (CC50) (µM) | Reference |

| NC-5 | Influenza A (H1N1) | 33.6 | > 640 | [4] |

| NC-5 | Oseltamivir-resistant H1N1 | 32.8 | > 640 | [4] |

Experimental Protocol: Cytopathic Effect (CPE) Inhibition Assay

This assay is used to evaluate the ability of a compound to protect cells from the virus-induced cell death.[4]

-

Cell Seeding: Seed host cells (e.g., MDCK cells for influenza) into 96-well plates and grow them to form a confluent monolayer.

-

Virus Infection: Remove the culture medium and infect the cell monolayer with a specific dilution of the virus stock.

-

Compound Treatment: Immediately after infection, add serial dilutions of the test compound to the wells. Include a virus control (cells + virus, no compound) and a cell control (cells only, no virus).

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient for the virus to cause significant cell death in the virus control wells (typically 48-72 hours).

-

CPE Assessment: Observe the cell monolayer under a microscope to assess the cytopathic effect. Cell viability can be quantified using a colorimetric assay like the MTT assay (as described in the anticancer section).

-

Data Analysis: Calculate the percentage of cell protection for each compound concentration compared to the virus and cell controls. The 50% effective concentration (EC50) is determined as the compound concentration that protects 50% of the cells from virus-induced death.

Part 5: Anti-inflammatory Activity

Chronic inflammation is a key factor in numerous diseases, making the development of new anti-inflammatory agents a critical area of research.[19] Triazole-benzoic acid derivatives have demonstrated significant anti-inflammatory properties in various preclinical models.[5][20][21]

Mechanism of Action: The anti-inflammatory effects of these compounds are linked to their ability to modulate the body's immune response. One derivative, 4-(4-((4-formylphenoxy)methyl)-1H-1,2,3-trizol-1-yl)benzoic acid, was shown to reduce formalin-induced paw edema in rats.[5][20] Mechanistic studies revealed that this compound significantly decreased the levels of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), while simultaneously increasing the level of the anti-inflammatory cytokine IL-4 in the blood serum.[5][20] This suggests that the compounds work by rebalancing the cytokine profile to resolve inflammation. The anti-inflammatory effect of triazole derivatives is also proposed to involve the inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is responsible for producing inflammatory mediators like prostaglandins.[21]

Quantitative Data: Anti-inflammatory Activity

| Compound Name | Model | Dose (mg/kg) | Inflammation Inhibition (%) | Reference |

| 4-(4-((4-formylphenoxy)methyl)-1H-1,2,3-trizol-1-yl)benzoic acid | Formalin Paw Edema | 100 | 49.1 | [5][20] |

| 1,4-disubstituted 1H-1,2,3-triazole (Compound 5) | Carrageenan Paw Edema | 100 | 77.4 | [21] |

Inflammatory Signaling Pathway Modulation

Caption: Modulation of pro-inflammatory cytokine production by active compounds.

Conclusion and Future Perspectives

The hybridization of triazole and benzoic acid scaffolds has proven to be a highly effective strategy in medicinal chemistry, yielding a diverse array of compounds with potent biological activities. The derivatives discussed in this guide exhibit significant potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. Their efficacy is often rooted in well-defined mechanisms of action, such as the induction of apoptosis in cancer cells, inhibition of viral neuraminidase, or the modulation of key inflammatory cytokines.

The self-validating nature of the research process—from rational design and synthesis to tiered biological screening—provides a robust framework for identifying promising lead compounds. The detailed protocols provided herein offer a practical guide for researchers to replicate and expand upon these findings.

Future work in this field should focus on optimizing the lead compounds to improve their pharmacokinetic and pharmacodynamic profiles, reduce toxicity, and enhance target specificity. A deeper investigation into their mechanisms of action using advanced molecular biology techniques will be crucial for their translation into clinical candidates. The versatility of the triazole-benzoic acid core ensures that it will remain a fertile ground for the discovery of novel therapeutics for years to come.

References

- FHNW. (n.d.). Synthesis of di- and tri-(2H-1,2,3-triazol-2-yl)benzoic acids.

- RSC Publishing. (n.d.). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents.

- Benchchem. (n.d.). Techniques for Assessing the Anti-Inflammatory Activity of Novel Compounds: Application Notes and Protocols.

- ResearchGate. (n.d.). Synthetic routes to triazole benzoic acid compounds 1–17.

- Al-Salahi, R., et al. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Advances.

- ResearchGate. (2025). Synthesis and biological evaluation of 4-(1 H -1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents.

- PMC - NIH. (n.d.). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives.

- PMC - NIH. (2019). Antiviral Activity of Benzoic Acid Derivative NC-5 Against Influenza A Virus and Its Neuraminidase Inhibition.

- NIH. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.

- Benchchem. (n.d.). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.

- Benchchem. (n.d.). In Vitro Assay Development for Novel Anti-Cancer Agents.

- PMC - NIH. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents.

- Frontiers in Health Informatics. (2024). Investigation Of The Analgesic And Anti-Inflammatory Activity Of A Newly Synthesized 1,2,3-Triazole Derivative.

- MDPI. (n.d.). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives.

- Semantic Scholar. (n.d.). Bioassays for anticancer activities.

- PubMed. (2019). Antiviral Activity of Benzoic Acid Derivative NC-5 Against Influenza A Virus and Its Neuraminidase Inhibition.

- Frontiers in Health Informatics. (2024). Investigation Of The Analgesic And Anti-Inflammatory Activity Of A Newly Synthesized 1,2,3-Triazole Derivative.

- NIH. (n.d.). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs.

- Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (n.d.).

- Study of the Activity of Newly Synthesized 1,2,3-Triazole Derivatives in Various Inflammation Models. (n.d.).

- Benchchem. (n.d.). The Diverse Biological Activities of 1,2,4-Triazole Derivatives: A Technical Guide.

- Pharmacia. (2022). Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety.

- MDPI. (n.d.). Synthesis and Antibacterial Activity of New Azole, Diazole and Triazole Derivatives Based on p-Aminobenzoic Acid.

- PMC - NIH. (2023). Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives.

- PubMed. (2021). Synthesis and Antibacterial Activity of New Azole, Diazole and Triazole Derivatives Based on p-Aminobenzoic Acid.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiviral Activity of Benzoic Acid Derivative NC-5 Against Influenza A Virus and Its Neuraminidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. healthinformaticsjournal.com [healthinformaticsjournal.com]

- 6. chemmethod.com [chemmethod.com]

- 7. MLS_BTh_Poster_2066_Roth_Remo.pdf.pdf [fhnw.ch]

- 8. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety [pharmacia.pensoft.net]

- 11. semanticscholar.org [semanticscholar.org]

- 12. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Antibacterial Activity of New Azole, Diazole and Triazole Derivatives Based on p-Aminobenzoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. benchchem.com [benchchem.com]

- 17. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antiviral Activity of Benzoic Acid Derivative NC-5 Against Influenza A Virus and Its Neuraminidase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. healthinformaticsjournal.com [healthinformaticsjournal.com]

- 21. Study of the Activity of Newly Synthesized 1,2,3-Triazole Derivatives in Various Inflammation Models – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

A Technical Guide to 5-methyl-2-(1H-1,2,3-triazol-1-yl)benzoic acid: From Synthesis to Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 5-methyl-2-(1H-1,2,3-triazol-1-yl)benzoic acid, a heterocyclic compound of growing interest in the pharmaceutical and medicinal chemistry sectors. While primarily recognized as a key intermediate in the synthesis of the insomnia therapeutic, Suvorexant, the inherent structural motifs of this molecule—a substituted benzoic acid and a 1,2,3-triazole ring—suggest a broader potential for therapeutic applications. This document will delve into the synthesis, chemical properties, and known applications of this compound, while also exploring its putative therapeutic utility based on the well-documented pharmacological activities of structurally related triazole-containing compounds. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding and practical insights into the potential of this versatile chemical entity.

Introduction: The Emerging Significance of Triazole-Containing Compounds

Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents, with nitrogen-containing ring systems being particularly prominent.[1][2] Among these, the triazole nucleus has garnered significant attention due to its diverse and potent biological activities.[1][3] The 1,2,3-triazole moiety, in particular, is a bioisostere for various functional groups, capable of forming hydrogen bonds, dipole-dipole, and van der Waals interactions with biological targets, which can enhance the pharmacological profile of a molecule.[4]

This compound incorporates this privileged scaffold, attached to a benzoic acid derivative. This unique combination of a triazole ring and a benzoic acid moiety makes it a versatile building block in organic synthesis and medicinal chemistry.[5] While its primary documented role is as a crucial intermediate in the synthesis of Suvorexant for the treatment of insomnia, the inherent chemical features of this compound warrant a deeper investigation into its own therapeutic potential.[5] This guide will, therefore, explore both the established and the prospective applications of this intriguing molecule.

Synthesis and Physicochemical Properties

The synthesis of this compound is a critical aspect of its utility. Several synthetic routes have been reported, often involving a key step of coupling a substituted benzoic acid with a triazole ring.

Synthetic Pathways

A common synthetic approach involves the reaction of 2-iodo-5-methylbenzoic acid with 1,2,3-triazole in the presence of a copper catalyst and a base. This method, however, can lead to the formation of regioisomers, namely the 1H- and 2H-triazole derivatives.

A representative synthetic protocol is as follows:

Step 1: Reaction Setup

-

Under a nitrogen atmosphere, combine N,N-dimethylformamide (DMF), 1,2,3-triazole, 2-iodo-5-methylbenzoic acid, cesium carbonate, trans-N,N'-dimethyl-1,2-cyclohexanediamine, and cuprous iodide in a reaction vessel.[6]

Step 2: Reaction Execution

-

Heat the reaction mixture to 100°C for approximately 4 hours.[6]

Step 3: Work-up and Purification

-

After cooling, the mixture is diluted with water and extracted with an organic solvent such as ethyl acetate.[6]

-

The organic layers are combined, washed, dried, and concentrated.

-

The crude product is then purified, often through recrystallization, to yield the desired this compound.[6]

Reactants [label="2-iodo-5-methylbenzoic acid + 1,2,3-triazole\n+ Cs2CO3 + CuI + Ligand"]; Solvent [label="DMF"]; Heating [label="100°C, 4h"]; Workup [label="Aqueous Work-up\n& Extraction"]; Purification [label="Recrystallization"]; Product [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Reactants -> Solvent -> Heating -> Workup -> Purification -> Product; }

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C10H9N3O2 | [6] |

| Molecular Weight | 203.2 g/mol | [6] |

| Appearance | White to slightly pale yellow crystalline powder | [7] |

| Purity | ≥98.0% | [5] |

| CAS Number | 1149352-55-5 | [8] |

Potential Therapeutic Applications: An Evidence-Based Exploration

While direct pharmacological studies on this compound are limited, the extensive body of research on related triazole-containing compounds provides a strong basis for predicting its potential therapeutic applications. The triazole moiety is a well-established pharmacophore with a broad spectrum of biological activities.[1][3]

Antimicrobial Activity

Triazole derivatives are renowned for their antimicrobial properties.[1] For instance, fluconazole and itraconazole are widely used antifungal agents containing a 1,2,4-triazole ring.[2] The 1,2,3-triazole scaffold has also been incorporated into compounds with significant antibacterial and antifungal activities.[1] The presence of the triazole ring in this compound suggests its potential as a lead compound for the development of novel antimicrobial agents.

Anti-inflammatory and Analgesic Potential

Numerous triazole derivatives have been reported to possess anti-inflammatory and analgesic properties.[1][3] The mechanism of action is often attributed to the inhibition of inflammatory mediators. The benzoic acid moiety in the target compound is also a common feature in non-steroidal anti-inflammatory drugs (NSAIDs). The combination of these two pharmacophores could lead to compounds with potent anti-inflammatory effects.

Anticancer Activity

The 1,2,3-triazole ring is a prominent feature in a number of anticancer agents.[4] Triazole-containing compounds have been shown to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.[4] For example, 1,2,3-triazole-containing chalcone derivatives have demonstrated potential activity against A549 lung cancer cells.[4] The structural similarity of this compound to these active compounds suggests that it could serve as a scaffold for the design of new anticancer drugs. Studies on 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids have shown potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines.[9][10]

Antioxidant Properties

Recent studies have highlighted the antioxidant potential of triazole-benzoic acid hybrids.[11][12] These compounds have demonstrated significant radical scavenging activity in various in vitro assays.[11][12] The ability to combat oxidative stress is crucial in the prevention and treatment of a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.

"Core_Compound" [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,0!"]; "Antimicrobial" [pos="-2,1.5!"]; "Anti-inflammatory" [pos="2,1.5!"]; "Anticancer" [pos="-2,-1.5!"]; "Antioxidant" [pos="2,-1.5!"];

Core_Compound -- Antimicrobial; Core_Compound -- "Anti-inflammatory"; Core_Compound -- Anticancer; Core_Compound -- Antioxidant; }

Proposed Experimental Workflows for Therapeutic Validation

To validate the therapeutic potential of this compound, a series of in vitro and in vivo studies are necessary. The following experimental workflows provide a roadmap for such investigations.

In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of pathogenic bacteria and fungi.

Protocol:

-

Prepare Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration.

-

Microdilution Assay: Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation: Add a standardized suspension of the test microorganism to each well.

-

Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)

Objective: To assess the ability of the compound to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

-

Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.

-

Treatment: Pre-treat the cells with varying concentrations of this compound for a specified time.

-

Stimulation: Stimulate the cells with LPS to induce an inflammatory response.

-

Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Determine the dose-dependent inhibitory effect of the compound on cytokine production.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the cytotoxic effect of the compound on various cancer cell lines.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for 24-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.

-

Solubilization: Solubilize the formazan crystals with a suitable solvent.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength to determine cell viability.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value.

Conclusion and Future Directions

This compound is a compound with significant, yet largely untapped, potential. While its role as a synthetic intermediate is well-established, the inherent pharmacological promise of its constituent triazole and benzoic acid moieties suggests a much broader scope of application. The proposed therapeutic areas of antimicrobial, anti-inflammatory, anticancer, and antioxidant activity are strongly supported by the extensive literature on structurally related compounds.

Future research should focus on the systematic evaluation of this compound and its derivatives in the validated in vitro and subsequent in vivo models. Structure-activity relationship (SAR) studies will be crucial in optimizing the compound for enhanced potency and selectivity for specific biological targets. The development of novel synthetic methodologies to access a wider range of analogues will further accelerate the discovery of new therapeutic agents based on this promising scaffold.

References

- Exploring 5-Methyl-2-(2H-1,2,3-triazol-2-yl)

- Triazole analogues as potential pharmacological agents: a brief review. PubMed Central. (URL: )

- 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid synthesis. ChemicalBook. (URL: )

- Review On Chemistry And Pharmacological Significance Of Triazole Deriv

- Synthesizing method of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid.

- Synthetic routes to triazole benzoic acid compounds 1–17.

- 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid. Chem-Impex. (URL: )

- Pharmacological significance of triazole scaffold. Taylor & Francis Online. (URL: )

- This compound. PubChem. (URL: )

- 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship.

-

Preparation of 2-([1][5][6]triazol-2-yl)-benzoic acid derivatives. Google Patents. (URL: )

- This compound. GSRS. (URL: )

- 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid. MySkinRecipes. (URL: )

- This compound. CymitQuimica. (URL: )

- This compound. Simson Pharma Limited. (URL: )

- Synthesis and biological evaluation of 4-(1 H -1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents.

- Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study. MDPI. (URL: )

- Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study.

Sources

- 1. Triazole analogues as potential pharmacological agents: a brief review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpda.org [ijpda.org]

- 3. tandfonline.com [tandfonline.com]

- 4. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 7. 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid [myskinrecipes.com]

- 8. This compound | C10H9N3O2 | CID 58398973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

The Role of the 1,2,3-Triazole Scaffold in Biological Systems: Mechanisms of Action

An In-depth Technical Guide to the

Introduction: The Ascendance of a Privileged Scaffold

The 1,2,3-triazole is a five-membered, nitrogen-containing heterocyclic ring that has emerged from a synthetic curiosity to a cornerstone of modern medicinal chemistry.[1][2] Its rise to prominence is largely attributed to the advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry," which provides a highly efficient, regioselective, and scalable route to 1,4-disubstituted 1,2,3-triazoles.[3][4][5] This synthetic accessibility allows for the rapid generation of diverse molecular libraries, a critical advantage in drug discovery.

From a physicochemical standpoint, the 1,2,3-triazole moiety is not merely a passive linker. It is a metabolically stable scaffold that is resistant to both enzymatic degradation and harsh chemical conditions.[6][7] Its unique electronic properties, including a large dipole moment and the ability of its nitrogen atoms to act as hydrogen bond acceptors, allow it to engage in a variety of non-covalent interactions with biological targets like proteins and enzymes.[5][8] This enables the triazole ring to function as a bioisosteric replacement for other chemical groups, such as amide bonds, enhancing pharmacokinetic profiles while maintaining or improving target affinity.[5][9] Consequently, 1,2,3-triazole derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][10][11]

This guide provides a detailed exploration of the core mechanisms through which 1,2,3-triazole-containing compounds exert their biological effects, supported by quantitative data, validated experimental protocols, and visualizations of the key pathways involved.

Section 1: Enzyme Inhibition - A Primary Modality of Action

The most prevalent mechanism of action for 1,2,3-triazole compounds is the inhibition of critical enzymes involved in disease pathology. The triazole scaffold can serve as a rigid core to orient pharmacophoric groups into an enzyme's active site or act as a key interacting element itself.